

5-Iodoindole (CAS: 16066-91-4): A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Iodoindoline*

Cat. No.: *B038618*

[Get Quote](#)

Introduction: 5-Iodoindole is a halogenated derivative of indole, a heterocyclic aromatic compound. Its unique chemical structure, featuring an iodine atom at the 5-position of the indole ring, makes it a valuable and versatile building block in organic synthesis and medicinal chemistry. The presence of the iodine atom allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. This technical guide provides a comprehensive overview of 5-Iodoindole, including its physicochemical properties, synthesis methodologies, key applications in research and drug development, and its known biological activities, with a focus on providing practical information for researchers, scientists, and drug development professionals.

Physicochemical and Safety Data

5-Iodoindole is a solid at room temperature, typically appearing as white to pale brown crystals or powder.^[1] Proper handling and storage are essential for maintaining its integrity and ensuring laboratory safety.

Table 1: Physicochemical Properties of 5-Iodoindole

Property	Value	Reference(s)
CAS Number	16066-91-4	
Molecular Formula	C ₈ H ₆ IN	[1]
Molecular Weight	243.04 g/mol	
Melting Point	101-104 °C	
IUPAC Name	5-iodo-1H-indole	[1]
Appearance	White to pink or pale cream to cream to pale brown crystals or powder	[1]
Solubility	Sparingly soluble in water; more soluble in organic solvents such as methanol.	

Table 2: Safety and Hazard Information

Hazard Statement	GHS Classification	Precautionary Codes
Causes skin irritation	Skin Irrit. 2	P261, P264, P271, P280, P302+P352, P305+P351+P338
Causes serious eye irritation	Eye Irrit. 2	
May cause respiratory irritation	STOT SE 3	

Note: This information is for guidance and is not exhaustive. Always consult the full Safety Data Sheet (SDS) before handling the compound.

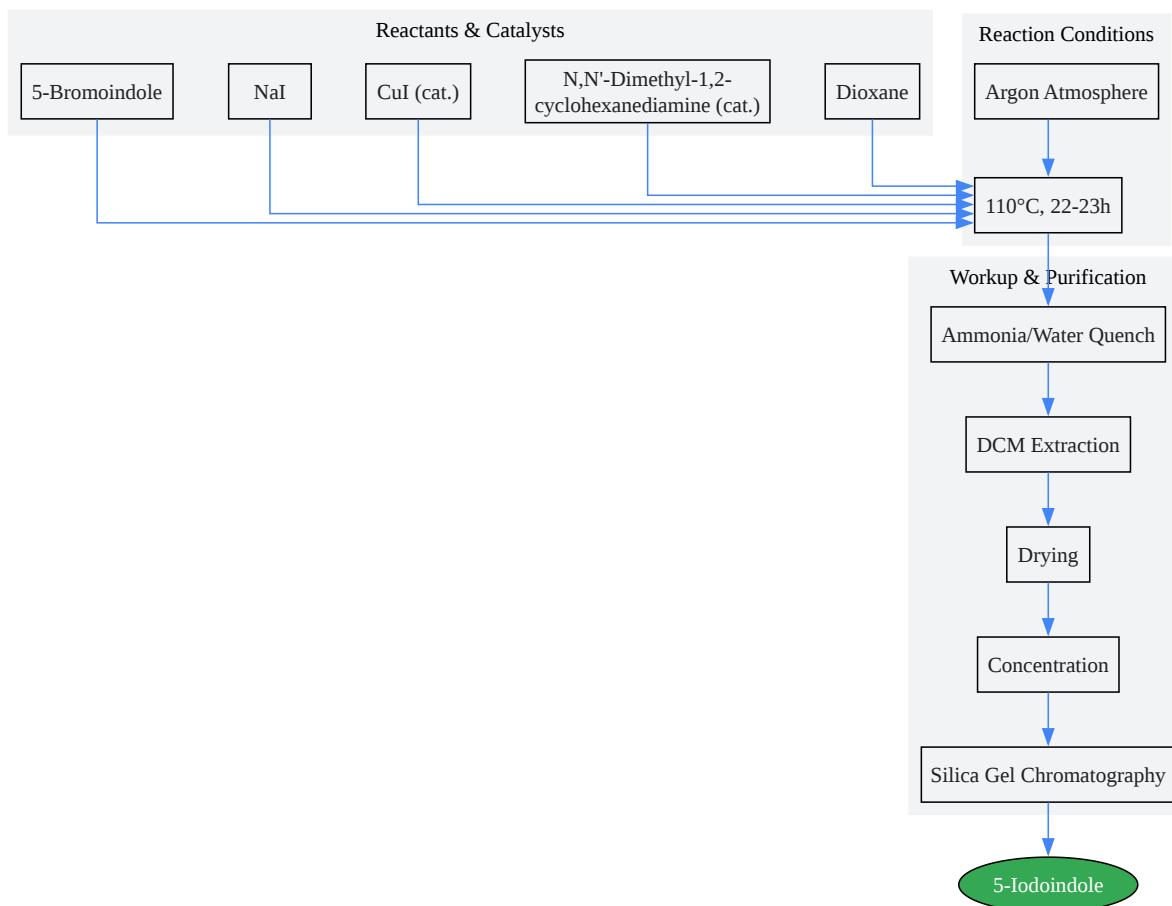
Synthesis of 5-Iodoindole

Several synthetic routes to 5-iodoindole have been established, offering flexibility based on available starting materials and desired scale. Key methods include the Leimgruber-Batcho

and Fischer indole syntheses. A common laboratory-scale preparation involves the Finkelstein reaction from 5-bromoindole.

Experimental Protocol: Synthesis from 5-Bromoindole

This procedure outlines a copper-catalyzed Finkelstein-type reaction to produce 5-Iodoindole from 5-bromoindole.


Materials:

- 5-Bromoindole
- Copper(I) iodide (CuI)
- Sodium iodide (NaI)
- N,N'-Dimethyl-1,2-cyclohexanediamine
- Dioxane
- 30% Ammonia solution
- Dichloromethane (DCM)
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Argon gas supply
- Schlenk tube

Procedure:

- To a Schlenk tube, add CuI (0.05 eq), 5-bromoindole (1.0 eq), and NaI (2.0 eq).
- Evacuate the tube and backfill with argon gas. Repeat this cycle three times.

- Under an argon atmosphere, add N,N'-dimethyl-1,2-cyclohexanediamine (0.10 eq) and dioxane (1.0 mL per 1.0 mmol of 5-bromoindole).
- Seal the Schlenk tube with a polytetrafluoroethylene valve.
- Heat the reaction mixture in an oil bath at 110°C and stir for 22-23 hours.[\[2\]](#)
- After the reaction is complete, cool the suspension to room temperature.
- Dilute the mixture with a 30% ammonia solution (5 mL) and pour it into water (20 mL).
- Extract the aqueous layer with dichloromethane (3 x 15 mL).
- Combine the organic phases, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
- Purify the resulting crude product by silica gel column chromatography to yield the 5-Iodoindole.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 5-Iodoindole from 5-bromoindole.

Applications in Research and Drug Development

The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.^[3] 5-Iodoindole serves as a key intermediate in the synthesis of a wide range of biologically active molecules.

- **Synthetic Intermediate:** The carbon-iodine bond in 5-Iodoindole is highly amenable to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of aryl, alkynyl, and vinyl groups at the 5-position. This has been utilized to synthesize compounds like 5-ethynyl-1H-indole and 5-(2-phenylethynyl)-1H-indole.
- **Pharmaceutical Development:** As a precursor, 5-Iodoindole is instrumental in developing novel therapeutics. Indole derivatives have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[4][5]} Specifically, 5-Iodoindole is a building block for potential anti-cancer and neuroprotective agents.^[4]
- **Agrochemicals:** 5-Iodoindole has demonstrated significant nematicidal activity against root-knot nematodes, suggesting its potential as a lead compound for the development of new, eco-friendly nematicides.^[6]

Biological Activity and Mechanism of Action

5-Iodoindole exhibits notable biological effects, particularly as an antimicrobial and nematicidal agent. Its primary mechanism of action in these contexts is believed to be the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).

Nematicidal Activity

5-Iodoindole is effective at killing juveniles of the root-knot nematode *Meloidogyne incognita*.^[6] At higher concentrations (50 µg/mL), it induces rapid death within 6 hours.^[6]

- **Mechanism:** The rapid killing is attributed to the generation of ROS.^[6] Computational docking studies suggest that 5-Iodoindole acts as an antagonist to Glutathione S-transferase (GST), an enzyme crucial for suppressing ROS in nematodes.^[6] By inhibiting GST, 5-Iodoindole disrupts the nematode's antioxidant defense system, leading to a buildup of damaging ROS, induction of vacuoles, and ultimately, cell death.^{[6][7]}

Antibacterial Activity

5-Iodoindole has been shown to swiftly inhibit the growth of multidrug-resistant *Acinetobacter baumannii*, a bacterium known for causing hospital-acquired infections.[8][9] It also effectively constrains biofilm formation and motility.[8][9]

- Mechanism: Similar to its nematicidal action, the bactericidal effect of 5-Iodoindole against *A. baumannii* and other bacteria like *E. coli* is linked to the induction of ROS. This leads to a loss of plasma membrane integrity and cell shrinkage.[8][9][10]

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of 5-Iodoindole via GST inhibition and ROS production.

Experimental Protocol: Nematicidal Activity Assay

This protocol provides a general method for assessing the nematicidal activity of 5-Iodoindole against nematode juveniles.

Materials:

- Culture of *Meloidogyne incognita* or other target nematode.
- 5-Iodoindole stock solution (e.g., in DMSO).
- Sterile water or appropriate buffer.
- Multi-well plates (e.g., 96-well).
- Microscope.

Procedure:

- Prepare a suspension of nematode juveniles (e.g., freshly hatched J2 stage) in sterile water. Adjust the concentration to approximately 50-100 juveniles per 100 μ L.

- Prepare serial dilutions of 5-Iodoindole in sterile water from the stock solution to achieve the desired final concentrations (e.g., 10, 25, 50 µg/mL). Include a solvent control (DMSO in water) and a negative control (water only).
- Add 100 µL of the nematode suspension to each well of a 96-well plate.
- Add 100 µL of the respective 5-Iodoindole dilution or control solution to the wells.
- Incubate the plates at a suitable temperature (e.g., 25-28°C).
- Observe the nematodes under a microscope at specified time points (e.g., 6, 12, 24, 48 hours).
- Assess mortality by gently probing the juveniles with a fine needle or observing for lack of movement. Nematodes that are straight and unresponsive are considered dead.
- Calculate the percentage mortality for each concentration and time point, correcting for any mortality in the control groups.

Conclusion:

5-Iodoindole is a fundamentally important chemical entity with broad utility. Its well-defined physicochemical properties and versatile reactivity make it an indispensable tool in synthetic chemistry. Furthermore, its demonstrated biological activities, particularly its ROS-mediated nematicidal and antibacterial effects, highlight its potential as a lead compound in the development of new agrochemicals and pharmaceuticals. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective use in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. B20638.06 [thermofisher.com]
- 2. 5-IODOINDOLE | 16066-91-4 [chemicalbook.com]
- 3. Frontiers | Antibiofilm and Antivirulence Properties of Indoles Against *Serratia marcescens* [frontiersin.org]
- 4. Exploring the nematicidal mechanisms and control efficiencies of oxalic acid producing *Aspergillus tubingensis* WF01 against root-knot nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nematicidal activity of 5-iodoindole against root-knot nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Rapid Killing and Biofilm Inhibition of Multidrug-Resistant *Acinetobacter baumannii* Strains and Other Microbes by Iodoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-Iodoindole (CAS: 16066-91-4): A Technical Guide for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b038618#5-iodoindole-cas-number-16066-91-4\]](https://www.benchchem.com/product/b038618#5-iodoindole-cas-number-16066-91-4)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com